molecular formula C10H8F2N4O B1680269 Rufinamide CAS No. 106308-44-5

Rufinamide

Katalognummer B1680269
CAS-Nummer: 106308-44-5
Molekulargewicht: 238.19 g/mol
InChI-Schlüssel: POGQSBRIGCQNEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Rufinamide involves a continuous flow synthesis that provides the opportunity to synthesize and consume the energetic organoazides, without accumulation thereof . This route is convergent and features copper tubing reactor-catalyzed cycloaddition reaction .


Molecular Structure Analysis

Rufinamide has the molecular formula C10H8F2N4O . It is a triazole derivative and its structure includes a 1,2,3-triazole ring .


Chemical Reactions Analysis

Rufinamide reacts with sodium nitrite and hydrochloric acid, which is absorbed maximally at 385 nm . This reaction is used to develop a UV-visible spectrophotometric method to determine Rufinamide in active pharmaceutical ingredients (API) and pharmaceutical preparations .


Physical And Chemical Properties Analysis

Rufinamide is present in pure crystalline form and is devoid of any polymorphic or pseudopolymorphic impurities . It exhibits poor aqueous solubility, which can be improved nearly 4.6 fold with the addition of 2% sodium lauryl sulphate (SLS) .

Wissenschaftliche Forschungsanwendungen

Application Summary

Rufinamide is an antiepileptic drug used to manage Lennox-Gastaut Syndrome and partial seizures . It is clinically utilized as a triazole derivative .

Results or Outcomes

Oral formulations of Rufinamide are prescribed at a high dose and dosing frequency to increase its distribution to the brain .

2. Rufinamide Nanocrystals for Improved Drug Distribution to Brain

Application Summary

Researchers have developed a Rufinamide loaded thermoresponsive nasal in situ gel which showed significantly high brain concentrations compared to aqueous suspension of Rufinamide administered through the nasal route .

Methods of Application

Nanocrystals of Rufinamide were formulated and suspended in a xyloglucan based thermoresponsive gel to improve the nose-to-brain distribution . The particle size, polydispersity index, and yield (%) of the optimized Rufinamide nanocrystals were 261.2 ± 2.1 nm, 0.28 ± 0.08, and 89.6 ± 2.0 respectively .

Results or Outcomes

The nasal pharmacokinetic studies showed that Rufinamide nanocrystals loaded in situ gel produced higher concentration of the drug in brain (higher brain C max) and maintained the drug concentrations for longer duration (higher mean residence time) compared to aqueous suspension of Rufinamide nanocrystals as well aqueous suspension of Rufinamide and Rufinamide loaded in situ gel .

3. Rufinamide in Modulating Voltage-Gated Sodium Channels

Application Summary

There is some evidence that Rufinamide can modulate the gating of voltage-gated sodium channels . This is a common target for antiepileptic drugs .

4. Rufinamide’s Interaction with Other Antiepileptic Drugs

Application Summary

Rufinamide has been studied for its effects on other antiepileptic drugs .

Methods of Application

Population pharmacokinetic analysis was used to study the effects of Rufinamide on the average concentration at steady state of other antiepileptic drugs .

Results or Outcomes

The results of these studies are not specified in the source .

5. Rufinamide in Modulating Voltage-Gated Sodium Channels

Application Summary

There is some evidence that Rufinamide can modulate the gating of voltage-gated sodium channels . This is a common target for antiepileptic drugs .

6. Rufinamide’s Interaction with Other Antiepileptic Drugs

Application Summary

Rufinamide has been studied for its effects on other antiepileptic drugs .

Methods of Application

Population pharmacokinetic analysis was used to study the effects of Rufinamide on the average concentration at steady state of other antiepileptic drugs .

Results or Outcomes

The results of these studies are not specified in the source .

Eigenschaften

IUPAC Name

1-[(2,6-difluorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSBRIGCQNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046506
Record name Rufinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Rufinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Rufinamide is a triazole derivative antiepileptic that prolongs the inactive state of voltage gated sodium channels thus stabilizing membranes, ultimately blocking the spread of partial seizure activity.
Record name Rufinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rufinamide

CAS RN

106308-44-5
Record name Rufinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106308-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufinamide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06201
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rufinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RUFINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFW942PR79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

75.4 ml of Oxalyl chloride (919.8 mmol) were added at 25° C. to a stirred suspension of (2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (200.0 g, 836.2 mmol) in THF (500 ml) and DMF (0.5 ml). The stirring was maintained for 4 hr at 25° C. until the solid dissolved. Afterwards, 1000 ml of THF were added and reduced pressure (200-250 mbar) was applied leading to the distillation of 300 ml of THF and to the maintenance of the internal temperature at about 25-35° C. After that, the mixture was slightly cool to 25° C. and 160 g of ammonium chloride were added in portions followed by slow addition of 400 ml of an 8% NaHCO3 solution and 176 g of solid NaHCO3 (vigorous stirring was also needed to prevent frothing). The heterogeneous mixture was stirred for 2 hr, filtered and the solid re-suspended in 1 L water. The solid was filtered and dried (at 200 mbar/50° C.) yielding 130 g (65.3%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, as a white solid in form R5.
Quantity
75.4 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.9 ml (22.4 mmol) of oxalyl chloride were added drop wise, to a suspension of 5 g (20.9 mmol) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in 12.5 ml of anhydrous THF, at 20-25° C. and under nitrogen atmosphere. Once the addition of oxalyl chloride was completed, the mixture was stirred at 20-25° C. for 4 h. Afterwards, the resulting mixture was concentrated under vacuum to dryness, in order to eliminate HCl and unreacted oxalyl chloride. The obtained residue was dissolved in ml of fresh anhydrous THF and treated with 4.0 g (75.2 mmol) of ammonium chloride and 5.26 g (62.7 mmol) of sodium bicarbonate over 16 h at 20-25° C. The resultant suspension was treated with 30 ml of water. The solid was filtrated and washed with 30 ml of a saturated aqueous sodium bicarbonate solution and twice with 30 ml of water. The solid was dried in a vacuum drier at 50° C. to yield 2.78 g (55.8%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as Form R-5.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
5.26 g
Type
reactant
Reaction Step Four
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

3.74 ml (45.65 mmol) of oxalyl chloride were added drop wise to a suspension of 10 g (41.8 mmol) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid in ml of anhydrous THF, at 20-25° C. and under nitrogen atmosphere. When the addition of oxalyl chloride was concluded, the mixture was stirred at 20-25° C. for 4 h. Afterwards, the resulting mixture was diluted with 50 ml of anhydrous THF, followed by the distillation of 15 ml at 35-40° C. under vacuum, in order to remove the remaining HCl. The reaction was cooled to 20-25° C. and 8 g (149.57 mmol) of ammonium chloride were added followed by addition of 20 ml of 8% aqueous solution of sodium bicarbonate. After further addition of 8.8 g (104.97 mmol) of sodium bicarbonate, the mixture was left under powerful stirring over 4 h at 20-25° C. To conclude with, the suspension was filtered and washed twice with 50 ml of a saturated aqueous sodium bicarbonate solution and twice with 50 ml of water The solid was dried on a vacuum drier at 50° C. to yield 5.6 g (56.2%) of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide as Form R-5.
Quantity
3.74 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
8.8 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

A mixture of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (25 gms) and thionyl chloride (63.5 gms) were stirred at 80° C. and maintained for 3 hours. The reaction mass was cooled to 50° C. and excess thionyl chloride was distilled off. To this reaction mass toluene (25 ml) was charged twice and it was distilled off under vacuum it was followed by addition of toulene (175 ml) to get clear solution. Aqueous ammonia (100 ml) charged into reaction mass at room temperature and maintained for 2 hours. The reaction mass was filtered. 10% sodium carbonate solution was added to above solid and stirred for 30 minutes. The solid was filtered and washed with water and cyclohexane (50 ml). Dried the crude material in a vacuum oven at 70-80° C. for 10 hours. Yield: 23.00 gm.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 2,6-difluorobenzylazide (9,22 g), 2-chloroacryonitrile (6,68 g) and water is stirred at about 82° C. for about 24 hours. 2-Chloroacrylnitrile is distilled off by raising the external temperature to about 113° C. excess. The mixture is cooled to about 40° C. and toluene (10 ml) is added. Within about 40 minutes at about 80° C. sodium hydroxide (5,5 ml—30%) is added the amide being crystallized. By raising the external temperature to 112° C., toluene is distilled off. The suspension is cooled to 20° C. and the product is isolated by filtration, washed with water (200 ml) and dried at about 60° C. in vacuo.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rufinamide
Reactant of Route 2
Reactant of Route 2
Rufinamide
Reactant of Route 3
Rufinamide
Reactant of Route 4
Rufinamide
Reactant of Route 5
Rufinamide
Reactant of Route 6
Reactant of Route 6
Rufinamide

Citations

For This Compound
6,880
Citations
S Arroyo - Neurotherapeutics, 2007 - Springer
… : Rufinamide is a triazole derivative structurally unrelated to currently marketed antiepileptic drugs. Rufinamide … The principal mechanism of action of rufinamide is considered to be the …
Number of citations: 103 link.springer.com
ED Deeks, LJ Scott - CNS drugs, 2006 - Springer
… properties of rufinamide. Limited data on the pharmacodynamics of rufinamide are available … Rufinamide reduces the capacity of sodium channels to recover from inactivation and limits …
Number of citations: 42 link.springer.com
S Hakimian, A Cheng-Hakimian… - Expert Opinion on …, 2007 - Taylor & Francis
… of rufinamide. Valproate , by contrast, resulted in a 22% decrease in rufinamide plasma clearance (higher rufinamide blood levels). In this study (which was an efficacy trial) rufinamide …
Number of citations: 109 www.tandfonline.com
E Perucca, J Cloyd, D Critchley, E Fuseau - Epilepsia, 2008 - Wiley Online Library
… This article reviews currently available data on rufinamide clinical pharmacokinetics and drug interactions, as well as preliminary information on correlations between plasma rufinamide …
Number of citations: 243 onlinelibrary.wiley.com
JW Wheless, B Vazquez - Epilepsy Currents, 2010 - journals.sagepub.com
… -inducing AEDs with rufinamide leads to dramatically decreased rufinamide levels and … rufinamide dose. In contrast, valproate administration may lead to elevated levels of rufinamide…
Number of citations: 107 journals.sagepub.com
S Pålhagen, R Canger, O Henriksen, JA van Parys… - Epilepsy research, 2001 - Elsevier
… of rufinamide as adjunctive therapy in epileptic patients. The pharmacokinetic (PK) profile of rufinamide … PK profiles were obtained after administration of single-dose rufinamide prior to …
Number of citations: 174 www.sciencedirect.com
T Glauser, G Kluger, R Sachdeo, G Krauss… - Neurology, 2008 - AAN Enterprises
… In adults, rufinamide has predictable pharmacokinetics and, … –Gastaut syndrome, coupled with rufinamide’s potential broad … efficacy and tolerability of rufinamide adjunctive therapy in …
Number of citations: 422 n.neurology.org
A Cheng‐Hakimian, GD Anderson… - International journal of …, 2006 - Wiley Online Library
… Rufinamide did not affect trough concentrations of phenytoin, carbamazepine, valproate, … not alter the pharmacokinetics of rufinamide (5). Rufinamide interacted with oral contraceptives …
Number of citations: 66 onlinelibrary.wiley.com
RD Padmaja, K Chanda - Organic Process Research & …, 2018 - ACS Publications
… of intermediate 4 for the preparation of rufinamide and the new polymorphic form of rufinamide, known as Form R-5. The new polymorph of rufinamide showed good stability along with …
Number of citations: 30 pubs.acs.org
MJ Brodie, WE Rosenfeld, B Vazquez, R Sachdeo… - …, 2009 - Wiley Online Library
… Treatment was initiated with rufinamide 400 mg twice daily or placebo; rufinamide was … ; 156 subjects received rufinamide and 157 received placebo. Rufinamide‐treated subjects …
Number of citations: 162 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.